(1R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid is a synthetic organic compound that features a cyclobutane ring substituted with a fluorine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and fluorination steps, as well as automated systems for protection and carboxylation reactions.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acids like trifluoroacetic acid (TFA).
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted cyclobutane derivatives.
Deprotection: Free amino acid derivatives.
Oxidation and Reduction: Alcohols, aldehydes, or ketones depending on the reaction conditions.
Scientific Research Applications
(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Amino-1-fluorocyclobutane-1-carboxylic acid: Lacks the Boc protecting group.
(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-chlorocyclobutane-1-carboxylic acid: Contains a chlorine atom instead of fluorine.
(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid: Contains a hydroxyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity in biological systems. The Boc protecting group allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H16FNO4 |
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Molecular Weight |
233.24 g/mol |
IUPAC Name |
(1R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-6-4-5-10(6,11)7(13)14/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6?,10-/m1/s1 |
InChI Key |
HHODVUWEHKLBLG-PHUNFMHTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CC[C@@]1(C(=O)O)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1(C(=O)O)F |
Origin of Product |
United States |
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